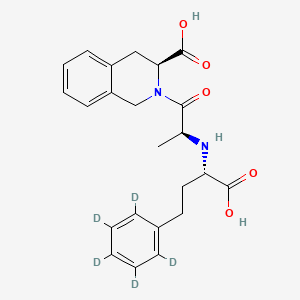

Quinaprilat-d5

カタログ番号 B563381

CAS番号:

1279034-23-9

分子量: 415.501

InChIキー: FLSLEGPOVLMJMN-KKQRNKNXSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

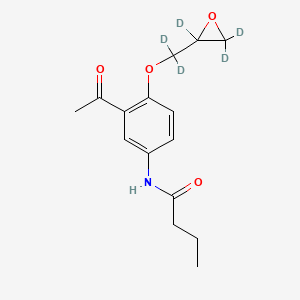

Quinaprilat-d5 is a deuterium-labeled metabolite of Quinapril . It is a nonsulfhydryl ACE inhibitor, the active diacid metabolite of Quinapril . It specifically blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II and inhibits bradykinin degradation .

Molecular Structure Analysis

The molecular formula of Quinaprilat-d5 is C23H21D5N2O5 . Its molecular weight is 415.49 . The exact structure is not provided in the search results.科学的研究の応用

Pharmacokinetics and Drug Analysis

- Determination in Pharmaceuticals and Biological Samples : Research has optimized capillary zone electrophoresis systems for analyzing quinapril and quinaprilat in urine and pharmaceuticals, demonstrating the method's suitability for determining these compounds in patients treated with quinapril (Prieto, Alonso, & Jiménez, 2002). Another study developed a liquid chromatography method with photometric detection to determine quinapril and quinaprilat in urine, highlighting the method's efficiency and sensitivity for therapeutic monitoring (Prieto, Alonso, Jiménez, & Blanco, 2001).

Cardiovascular and Renal Effects

- Endothelial Function and Cardiovascular Disorders : Quinaprilat, as an ACE inhibitor, has been studied for its beneficial effects on endothelial and ventricular function in patients with cardiovascular disorders. Its binding to tissue and plasma ACE indicates a mechanism that could be explored further using quinaprilat-d5 for detailed metabolic and mechanistic studies (Culy & Jarvis, 2002).

Mechanistic Insights into Anti-Atherogenic Effects

- Anti-Atherogenic Effects : Quinaprilat has shown potential in reducing the expression of vascular cell adhesion molecule-1 and the production of cytokines in activated endothelial cells, suggesting an anti-atherogenic effect. Such studies could benefit from the use of quinaprilat-d5 to trace the exact pathways and interactions involved in these processes (Ochiai et al., 2002).

Drug Interactions and Pharmacokinetics

- Drug-Drug Interactions : Research into the interaction between quinapril (and by extension, quinaprilat) with other drugs, such as gemcabene, has provided insights into the mechanisms underlying their synergistic effects on blood pressure reduction. Studies have identified renal transporters as key sites of interaction, offering a potential area for applying quinaprilat-d5 to differentiate and quantify the impact of these interactions (Yuan et al., 2009).

特性

IUPAC Name |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1/i2D,3D,4D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSLEGPOVLMJMN-KKQRNKNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662183 |

Source

|

| Record name | (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinaprilat-d5 | |

CAS RN |

1279034-23-9 |

Source

|

| Record name | (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

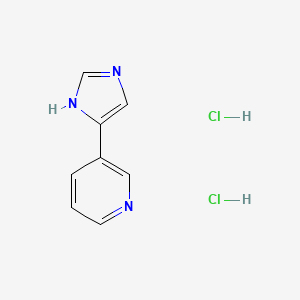

3-(1H-Imidazol-4-YL)pyridine dihydrochloride

219121-67-2

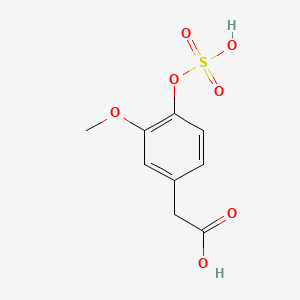

Homovanillic acid sulfate

38339-06-9

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)

![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)

![Tricyclo[2.2.1.02,6]heptan-3-ol, 1-nitro-, stereoisomer (9CI)](/img/no-structure.png)

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)

![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)